2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 2-fluorophenyl ethylamine, and pyrrolo[2,3-b]quinoxaline derivatives. The synthesis may involve:
Formation of the benzodioxole intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Coupling with 2-fluorophenyl ethylamine: This step involves the nucleophilic substitution reaction where the benzodioxole intermediate reacts with 2-fluorophenyl ethylamine.
Formation of the pyrrolo[2,3-b]quinoxaline core: This step involves the cyclization reaction to form the quinoxaline ring system.
Final coupling and amination: The final step involves coupling the intermediate with the carboxamide group and introducing the amino group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions may occur at the quinoxaline ring, converting it to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Quinoxaline quinones.
Reduction products: Dihydroquinoxaline derivatives.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
Medicine
The compound may exhibit pharmacological activities such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
It can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core structure and exhibit similar biological activities.
Benzodioxole derivatives: Compounds with the benzodioxole ring system, known for their pharmacological properties.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group, often used in medicinal chemistry for their enhanced biological activity.
Uniqueness
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its combination of structural features, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C27H22FN5O3 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C27H22FN5O3/c28-18-6-2-1-5-17(18)11-12-33-25(29)23(24-26(33)32-20-8-4-3-7-19(20)31-24)27(34)30-14-16-9-10-21-22(13-16)36-15-35-21/h1-10,13H,11-12,14-15,29H2,(H,30,34) |
InChI Key |
BGBUVTYKOHOSQS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CCC6=CC=CC=C6F)N |
Origin of Product |
United States |
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